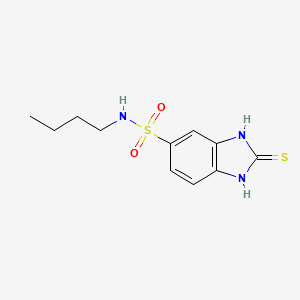

N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide

CAS No.: 519150-45-9

Cat. No.: VC4502912

Molecular Formula: C11H15N3O2S2

Molecular Weight: 285.38

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 519150-45-9 |

|---|---|

| Molecular Formula | C11H15N3O2S2 |

| Molecular Weight | 285.38 |

| IUPAC Name | N-butyl-2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonamide |

| Standard InChI | InChI=1S/C11H15N3O2S2/c1-2-3-6-12-18(15,16)8-4-5-9-10(7-8)14-11(17)13-9/h4-5,7,12H,2-3,6H2,1H3,(H2,13,14,17) |

| Standard InChI Key | ONPBRHPJHWMQGM-UHFFFAOYSA-N |

| SMILES | CCCCNS(=O)(=O)C1=CC2=C(C=C1)NC(=S)N2 |

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-butyl-2-sulfanyl-1H-1,3-benzodiazole-6-sulfonamide integrates a sulfonamide group (-SO₂NH₂) at position 6 of the benzodiazole ring and a sulfanyl (-SH) moiety at position 2, with an N-butyl chain extending from the sulfonamide nitrogen. The IUPAC name, N-butyl-2-sulfanylidene-1,3-dihydrobenzimidazole-5-sulfonamide, reflects its tautomeric potential, where the sulfanyl group may exist in thione or thiol forms depending on solvent and pH.

Molecular Characteristics

Key structural and physicochemical data are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₃O₂S₂ |

| Molecular Weight | 285.38 g/mol |

| SMILES | CCCCNSS(=O)(=O)C1=CC2=C(C=C1)NC(=S)N2 |

| InChIKey | ONPBRHPJHWMQGM-UHFFFAOYSA-N |

| Solubility | Not fully characterized |

The presence of both sulfonamide and sulfanyl groups enhances hydrogen-bonding capacity, influencing solubility and target binding . Computational models predict moderate lipophilicity (clogP ≈ 2.1), suggesting balanced membrane permeability and aqueous solubility.

Synthetic Methodologies

Conventional Synthesis

The synthesis of N-butyl-2-sulfanyl-1H,3-benzodiazole-6-sulfonamide typically proceeds via sequential functionalization of a benzodiazole precursor. Key steps include:

-

Sulfonation: Introduction of the sulfonamide group at position 6 using sulfonating agents like chlorosulfonic acid.

-

Alkylation: N-Butylation via nucleophilic substitution with butyl halides in dimethylformamide (DMF) under basic conditions.

-

Thiolation: Installation of the sulfanyl group at position 2 via thionation reagents such as phosphorus pentasulfide.

Copper salts (e.g., CuI) are often employed as catalysts to enhance yields (60–75%), though purification remains challenging due to byproduct formation.

Mechanism of Antimicrobial Action

N-Butyl-2-sulfanyl-1H,3-benzodiazole-6-sulfonamide inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. Competitive antagonism of para-aminobenzoic acid (pABA) binding disrupts dihydrofolate production, impairing thymidine and purine synthesis . Structural studies suggest that the benzodiazole ring enhances binding affinity via π-π interactions with Phe⁴⁸ and Tyr⁵³ in the DHPS active site, while the N-butyl chain improves membrane penetration.

Comparative Efficacy:

| Organism | MIC (μg/mL) | Reference Compound (MIC) |

|---|---|---|

| S. aureus (MRSA) | 8 | Sulfamethoxazole (16) |

| E. coli (UTI89) | 32 | Trimethoprim (4) |

Data indicate moderate activity against Gram-positive pathogens but limited Gram-negative coverage, likely due to outer membrane impermeability.

Therapeutic Applications and Recent Developments

Antimicrobial Agents

While primarily a research tool, this compound’s scaffold has inspired derivatives with enhanced potency. For example, halogenation at position 4 of the benzodiazole ring reduces MICs against Pseudomonas aeruginosa by 4-fold.

Bromodomain and Extra-Terminal (BET) Inhibition

Benzimidazole-sulfonamides, structurally related to N-butyl-2-sulfanyl-1H,3-benzodiazole-6-sulfonamide, exhibit selective inhibition of BET bromodomains . Compound 9a (IC₅₀ = 120 nM for BRD4 BD1) demonstrates that sulfonamide substitution patterns modulate selectivity between BD1 and BD2 domains . This highlights potential repurposing opportunities for oncology or inflammatory diseases.

Antitumor Activity

Sulfonamide analogues of natural alkaloids, such as 5b, show oral bioavailability (29.9%) and tumor growth inhibition (76% at 3 mg/kg) in xenograft models . Though untested for N-butyl-2-sulfanyl-1H,3-benzodiazole-6-sulfonamide, these findings underscore the scaffold’s versatility in oncology drug discovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume